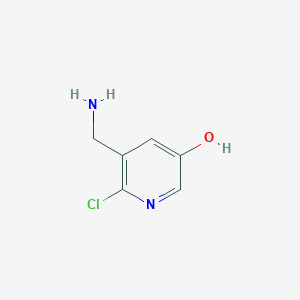

5-(Aminomethyl)-6-chloropyridin-3-ol

Description

5-(Aminomethyl)-6-chloropyridin-3-ol is a pyridine derivative characterized by a hydroxyl group at position 3, an aminomethyl group at position 5, and a chlorine atom at position 4. Its molecular formula is C₆H₇ClN₂O, with a molecular weight of approximately 158.58 g/mol (calculated from analogous compounds) .

Properties

Molecular Formula |

C6H7ClN2O |

|---|---|

Molecular Weight |

158.58 g/mol |

IUPAC Name |

5-(aminomethyl)-6-chloropyridin-3-ol |

InChI |

InChI=1S/C6H7ClN2O/c7-6-4(2-8)1-5(10)3-9-6/h1,3,10H,2,8H2 |

InChI Key |

MJGPWLSKVKJBHM-UHFFFAOYSA-N |

Canonical SMILES |

C1=C(C=NC(=C1CN)Cl)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Aminomethyl)-6-chloropyridin-3-ol can be achieved through several synthetic routesThe reaction conditions typically involve the use of chlorinating agents such as thionyl chloride or phosphorus pentachloride, followed by reductive amination using formaldehyde and ammonia or an amine source .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis. For example, the use of palladium-catalyzed cross-coupling reactions can be employed to introduce the aminomethyl group under milder conditions .

Chemical Reactions Analysis

Types of Reactions

5-(Aminomethyl)-6-chloropyridin-3-ol undergoes various types of chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: The nitro group, if present, can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

Substitution: The chlorine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.

Common Reagents and Conditions

Oxidation: Potassium permanganate, chromium trioxide.

Reduction: Hydrogen gas with palladium catalyst, sodium borohydride.

Substitution: Ammonia, primary or secondary amines, thiols, alkoxides.

Major Products Formed

Oxidation: Formation of 5-(Aminomethyl)-6-chloropyridin-3-one.

Reduction: Formation of 5-(Aminomethyl)-6-chloropyridin-3-amine.

Substitution: Formation of various substituted pyridines depending on the nucleophile used.

Scientific Research Applications

5-(Aminomethyl)-6-chloropyridin-3-ol has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Investigated for its potential as a ligand in biochemical assays.

Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

Mechanism of Action

The mechanism of action of 5-(Aminomethyl)-6-chloropyridin-3-ol involves its interaction with specific molecular targets. For instance, in medicinal applications, it may act by binding to enzymes or receptors, thereby modulating their activity. The aminomethyl group can form hydrogen bonds with target proteins, while the chlorine and hydroxyl groups can participate in various interactions, enhancing the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Comparison with Similar Compounds

The properties of 5-(Aminomethyl)-6-chloropyridin-3-ol are best understood through comparisons with its structural analogs. Key differences in substituent positions, halogen types, and functional groups significantly influence reactivity, solubility, and biological activity.

Positional Isomers

Halogen-Substituted Analogs

Key Insight : Halogen type impacts both electronic and steric properties. Bromine and iodine increase molecular weight and steric bulk, whereas chlorine and trifluoromethyl groups balance reactivity and lipophilicity .

Functional Group Variants

| Compound Name | Functional Groups | Key Distinction | Application Example | Reference |

|---|---|---|---|---|

| 5-(Aminomethyl)pyridin-3-ol;dihydrochloride | NH₂CH₂ (5), OH (3), HCl salt | Improved solubility due to hydrochloride form | Pharmaceutical intermediates | |

| 6-Amino-5-(hydroxymethyl)pyridin-3-ol | NH₂ (6), CH₂OH (5), OH (3) | Hydroxymethyl enhances chelation potential | Vitamin B6 analogs | |

| 5-Amino-6-propoxypyridin-2-ol | NH₂ (5), OCH₂CH₂CH₃ (6), OH (2) | Propoxy group increases hydrophobicity | Antimicrobial agents |

Key Insight: The aminomethyl group in the target compound offers a balance between hydrophilicity and reactivity, making it versatile for synthetic modifications compared to bulkier or more hydrophilic groups .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.